3-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Description
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is a tertiary amine-containing carboxylic acid derivative. The compound features a dimethylamino group (-N(CH₃)₂) at the third carbon and a methyl group (-CH₃) at the second carbon of the propanoic acid backbone, with a hydrochloride counterion. Key identifiers include:
- Synonyms: Referenced in catalogs as "3-(Dimethylamino)-2-methylpropanoic acid hydrochloride" (sc-310249) .
- Molecular Formula: Based on structural analysis, the formula is inferred as C₇H₁₄ClNO₂ (parent acid: C₆H₁₁NO₂ + HCl).
Properties
IUPAC Name |
3-(dimethylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)4-7(2)3;/h5H,4H2,1-3H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUMPDKPMGFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70794-78-4 | |
| Record name | 3-(dimethylamino)-2-methylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 3-(Dimethylamino)-2-methylpropanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Material: 3-(Dimethylamino)-2-methylpropanoic acid.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is typically carried out at room temperature, and the pH is adjusted to around 2-3 by the dropwise addition of hydrochloric acid.
Product Isolation: The product is isolated by filtration and dried to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is typically obtained in crystalline form and subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields corresponding oxides or carboxylic acids.
Reduction: Reduction yields the corresponding amine.
Substitution: Substitution reactions yield a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Polymer Chemistry
Thermo-sensitive Resins
- Researchers have synthesized water-soluble thermo-sensitive resins incorporating 3-(Dimethylamino)-2-methylpropanoic acid. These resins exhibit unique thermal behavior and solubility properties due to the presence of tertiary amine oxide substituents in their side chains. Such materials can be utilized in smart coatings and drug delivery systems where temperature responsiveness is crucial.
Imidization of Polymers
- The compound is also employed in the imidization processes of polymers. Its derivatives are used to synthesize amidoacidified and thermally imidized polymers, which are important for creating materials with enhanced thermal stability and mechanical properties.
Textile Chemistry
Dyeing Processes
- In textile applications, 3-(Dimethylamino)-2-methylpropanoic acid has been utilized to create disperse dyes for polyester materials. Studies have shown that dyeing at varying temperatures (70°C, 90°C, and 100°C) can affect the uptake and fixation of dyes on fabrics, enhancing color fastness and vibrancy.
Biochemistry and Analytical Chemistry
Glucose Analysis
- A derivative of this compound has been successfully used in analytical chemistry for glucose content determination from starch and soluble sugars extraction. This application highlights its usefulness in biochemical assays and food science.
Neuropharmacology
Potential Biological Activities
- The structural characteristics of 3-(Dimethylamino)-2-methylpropanoic acid suggest it may influence neurotransmitter systems due to its similarity to amino acids. Research indicates potential effects on neuropharmacological pathways, making it a candidate for further exploration in drug development targeting neurological disorders.
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Polymer Chemistry | Thermo-sensitive Resins | Synthesis of water-soluble resins with unique thermal properties. |
| Polymer Chemistry | Imidization Processes | Used in synthesizing amidoacidified and thermally imidized polymers for enhanced stability. |
| Textile Chemistry | Dyeing Processes | Development of disperse dyes for polyester fabrics with improved color fastness at various temperatures. |
| Biochemistry | Glucose Analysis | Utilized in assays for determining glucose content from starch and soluble sugars. |
| Neuropharmacology | Biological Activity Investigation | Potential impacts on neurotransmitter systems warranting further pharmacological research. |
Case Studies
-
Synthesis of Thermo-sensitive Resins
- A study demonstrated the synthesis of a resin using DMAMPH that exhibited significant changes in solubility at different temperatures, making it suitable for applications in drug delivery where controlled release is desired.
-
Dyeing Efficacy at Varying Temperatures
- Research conducted on polyester dyeing revealed that the use of DMAMPH-based dyes resulted in improved dye uptake at higher temperatures, indicating better fixation rates and color vibrancy compared to traditional dyes.
-
Analytical Techniques for Glucose Measurement
- A series of experiments showed that derivatives of DMAMPH could effectively facilitate glucose analysis through colorimetric methods, demonstrating its utility in food science applications.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a precursor for the synthesis of other biologically active molecules, thereby exerting its effects indirectly.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Inferred from structural analysis; †Formula reported in conflicts with expected stoichiometry (likely typographical error).
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The tertiary amine in 3-(dimethylamino)-2-methylpropanoic acid hydrochloride reduces nucleophilicity compared to its primary amine analog (3-amino-2-methylpropanoic acid hydrochloride) . Bulkier substituents (e.g., isopropyl in ) may hinder solubility or enzymatic interactions .
Olopatadine hydrochloride’s extended aromatic system demonstrates how dimethylamino groups integrate into larger pharmacologically active scaffolds .
Synthetic Utility: Ethylamino and dimethylamino variants () serve as intermediates in peptide coupling or prodrug synthesis, leveraging their amine-carboxylic acid functionality .
Notes on Data Consistency and Limitations
- Formula Discrepancies: reports 3-(ethylamino)-2-methylpropanoic acid hydrochloride as C₁₄H₁₃ClN₂O₂, which conflicts with expected stoichiometry (likely C₆H₁₂ClNO₂). This inconsistency warrants verification from primary sources.
Biological Activity
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride (CAS No. 70794-78-4) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(Dimethylamino)-2-methylpropanoic acid hydrochloride is characterized by its dimethylamino group attached to a branched propanoic acid structure. This structural configuration is significant for its interaction with biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cellular pathways.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory processes, suggesting an anti-inflammatory action.
- Cellular Interactions : It may interact with various biomolecules, influencing metabolic pathways and cellular functions .
Antimicrobial Activity
Research indicates that 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride exhibits selective antimicrobial properties. It has shown effectiveness against specific bacterial strains, which could be leveraged in developing new antimicrobial agents.
Antichlamydial Activity
In a study focused on synthesizing compounds for treating Chlamydia infections, derivatives of this compound demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. This suggests potential applications in targeting specific pathogens .
Cytotoxicity Studies
Preliminary studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate low toxicity levels, making it a candidate for further pharmacological exploration .
Research Findings and Case Studies
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with 3-(Dimethylamino)-2-methylpropanoic acid hydrochloride. Potential areas include:
- Development of Antimicrobial Agents : Investigating its role in combating resistant bacterial strains.
- Therapeutic Applications : Exploring its use in treating inflammatory conditions.
- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets to elucidate pathways involved.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(dimethylamino)-2-methylpropanoic acid hydrochloride, and what starting materials are typically employed?
- Methodological Answer : The synthesis often begins with amino acid backbones (e.g., L-serine derivatives) or methylpropanoic acid analogs. A key step involves introducing the dimethylamino group via nucleophilic substitution or reductive amination. For example, aniline derivatives can react with intermediates under controlled pH and temperature to form tertiary amines, followed by HCl salt formation . Solvent selection (e.g., dioxane for HCl salt precipitation) and reaction time optimization are critical to avoid byproducts .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the dimethylamino group (δ ~2.2–2.8 ppm for N(CH3)2) and propanoic acid backbone (e.g., δ ~3.8–4.2 ppm for α-protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
- XRD or IR : Optional for crystallinity or functional group verification .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual amines) or over-oxidized byproducts. Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard for separation. Compare retention times against reference standards (e.g., EP impurity guidelines) . TLC (silica gel, chloroform/methanol eluent) provides rapid screening .
Advanced Research Questions
Q. How can researchers optimize the yield during hydrochloride salt formation?
- Methodological Answer :
- Solvent System : Use anhydrous dioxane or THF to minimize hydrolysis. Add HCl (gaseous or dioxane solution) dropwise at 0–5°C to prevent exothermic decomposition .
- Crystallization : Seed with pre-formed hydrochloride crystals and stir slowly for 12–24 hours. Yield improvements (≥90%) are achievable via vacuum distillation to remove excess HCl .
Q. What strategies resolve contradictions in reaction outcomes when varying solvent systems?
- Methodological Answer : Contradictions (e.g., variable stereochemistry or byproduct ratios) arise from solvent polarity and coordination effects. For polar aprotic solvents (DMF, DMSO), monitor reaction progress via in-situ FTIR to track amine intermediate formation. In non-polar solvents (toluene), use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility .
Q. How does stereochemistry at the dimethylamino group influence biological activity in related compounds?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities (e.g., enzyme inhibition). Chiral resolution techniques include:
- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol mobile phases.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer .
Q. What storage conditions prevent hydrolysis, and how is stability under varying pH assessed?
- Methodological Answer :
- Storage : Airtight containers with desiccants (silica gel) at –20°C in darkness. Avoid aqueous buffers unless lyophilized .
- Stability Testing : Incubate samples in pH 1–9 buffers (37°C, 1 week). Monitor degradation via LC-MS; hydrolyzed products (e.g., free acids) show distinct retention times .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for structurally similar compounds?
- Methodological Answer : Discrepancies (e.g., shifted δ values) may stem from solvent deuteration (D2O vs. DMSO-d6) or salt form differences. Always report solvent, temperature, and internal standards (TMS). Compare with literature data for analogous hydrochlorides (e.g., δ ~9.0 ppm for NH in DMSO-d6) .
Tables for Key Analytical Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
